molecular formula C9H10N2O3 B181354 N-(2-Methyl-3-nitrophenyl)acetamide CAS No. 56207-36-4

N-(2-Methyl-3-nitrophenyl)acetamide

Cat. No.: B181354
CAS No.: 56207-36-4
M. Wt: 194.19 g/mol
InChI Key: NMYFXIITWKKOKY-UHFFFAOYSA-N
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Description

N-(2-Methyl-3-nitrophenyl)acetamide (CAS 56207-36-4) is an aromatic acetamide derivative with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol . This compound serves as a crucial building block in organic synthesis, particularly for developing heterocyclic compounds and active pharmaceutical intermediates (APIs) . Its structure, featuring a nitro group at the 3-position and a methyl group at the 2-position of the phenyl ring, makes it a versatile precursor for further chemical modifications, including reduction and substitution reactions . In scientific research, this compound is investigated for its potential biological activities. Studies on related compounds suggest it may exhibit antimicrobial properties, with some derivatives showing activity against pathogens like Mycobacterium tuberculosis . Its mechanism of action in biological systems is often attributed to the nitro group, which can undergo bioreduction to form reactive intermediates that interact with cellular components . The compound is also explored for its anti-inflammatory effects and as a scaffold in medicinal chemistry for drug discovery efforts . Researchers value this chemical for its application in the synthesis of more complex molecules for various research domains. This product is intended for research purposes only and is not approved for human or veterinary use.

Properties

IUPAC Name

N-(2-methyl-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6-8(10-7(2)12)4-3-5-9(6)11(13)14/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYFXIITWKKOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204743
Record name Acetamide, N-(2-methyl-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56207-36-4
Record name Acetamide, N-(2-methyl-3-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056207364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(2-methyl-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Methyl-3-nitrophenyl)acetamide can be synthesized through the acylation of 2-methyl-3-nitroaniline with acetic anhydride. The reaction typically involves dissolving 2-methyl-3-nitroaniline in a suitable solvent such as dichloromethane, cooling the solution, and then adding acetic anhydride dropwise. The mixture is stirred at room temperature for several hours to complete the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-3-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: 2-Methyl-3-aminophenylacetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

N-(2-Methyl-3-nitrophenyl)acetamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to the development of various derivatives with enhanced properties. The compound's ability to participate in chemical reactions involving its nitro and acetamide groups makes it a versatile tool in organic synthesis.

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activities. Its mechanism may involve interaction with bacterial enzymes or cellular components, leading to inhibition of growth or cell death. Studies have shown that derivatives of related compounds display varying degrees of activity against pathogens like Mycobacterium tuberculosis, suggesting that modifications to the this compound structure could yield more potent antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed that the nitro group can undergo bioreduction to form reactive intermediates that modulate inflammatory pathways, presenting a potential therapeutic avenue for conditions characterized by excessive inflammation .

Pharmaceutical Research

This compound is being explored as a scaffold for drug development. Its structural features allow for the design of new pharmaceuticals targeting various diseases. For instance, studies have highlighted its potential in developing antitubercular agents, with specific derivatives showing promising activity against resistant strains of M. tuberculosis .

Case Study: Antitubercular Activity

A study on related compounds demonstrated that modifications to the acetamide structure could enhance antitubercular activity significantly. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL against M. tuberculosis, indicating strong potential for therapeutic applications .

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments due to its ability to form stable colorants when reacted with other chemical entities. The compound's unique properties make it suitable for creating vibrant colors used in various materials .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Chemical SynthesisIntermediate in organic synthesis; versatile for derivative formation
Antimicrobial ActivityPotential against M. tuberculosis and other pathogens ,
Anti-inflammatoryModulates inflammatory pathways through reactive intermediates,
Pharmaceutical ResearchScaffold for drug development; promising antitubercular agent ,
Industrial UseProduction of dyes and pigments,

Mechanism of Action

The mechanism of action of N-(2-Methyl-3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents (Position) Melting Point (°C) Key Features
N-(2-Methyl-3-nitrophenyl)acetamide C₉H₁₀N₂O₃ 194.19 -NO₂ (3), -CH₃ (2) 167.6 Enhanced lipophilicity due to methyl group; intermediate for heterocycles .
N-(3-Nitrophenyl)acetamide C₈H₈N₂O₃ 180.16 -NO₂ (3) Not reported Lower lipophilicity; used in dye synthesis and as a precursor .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 316.70 -NO₂ (2), -Cl (4), -SO₂CH₃ Not reported Sulfonyl group increases polarity; potential antimicrobial activity .
N-(3-Nitrophenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide C₁₅H₁₁N₃O₅ 313.27 -NO₂ (3), benzoxazolyl (2) Not reported Benzoxazole moiety may enhance bioactivity (e.g., enzyme inhibition) .

Key Observations :

  • Electron-Withdrawing Groups: Nitro (-NO₂) and sulfonyl (-SO₂) groups reduce electron density on the aromatic ring, directing electrophilic substitution reactions to specific positions .

Biological Activity

N-(2-Methyl-3-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the acetamide class, characterized by the presence of both nitro and methyl groups on an aromatic ring. Its molecular formula is C9H10N2O3C_9H_{10}N_2O_3, with a molecular weight of approximately 182.19 g/mol. The compound's structure influences its reactivity and biological properties, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. This mechanism is crucial in understanding how the compound may exert its antimicrobial and anti-inflammatory properties .

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against Klebsiella pneumoniae, a significant cause of hospital-acquired infections. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests promising antibacterial activity .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against Klebsiella pneumoniae. The results indicated that the compound inhibited bacterial growth significantly, with an MIC value indicating strong potential as an antibacterial agent.

CompoundMIC (µg/mL)Target Pathogen
This compound32Klebsiella pneumoniae

Cytotoxicity Assessment

Another aspect of research focused on the cytotoxic effects of this compound on cancer cell lines. Preliminary findings suggest that the compound exhibits cytotoxic activity against various cancer cell lines, including P388 leukemia cells.

Cell LineIC50 (µM)Remarks
P388 Leukemia Cells15Significant cytotoxicity observed

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(4-Nitrophenyl)acetamideNitro group at para positionModerate antibacterial activity
N-(2-Hydroxyphenyl)acetamideHydroxyl group instead of nitroLimited antimicrobial activity
N-(2-Chloro-3-nitrophenyl)acetamideChlorine atom enhances activityStronger antibacterial effects

Q & A

Q. What are the standard synthetic routes for N-(2-Methyl-3-nitrophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves acetylation of 2-methyl-3-nitroaniline using acetic anhydride or acetyl chloride under reflux conditions. Key parameters include temperature control (80–120°C), solvent selection (e.g., glacial acetic acid or toluene), and stoichiometric ratios (e.g., 1:1.2 molar ratio of aniline to acetylating agent). Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Characterization via 1H NMR^1 \text{H NMR} (δ 2.1 ppm for acetyl CH3_3, δ 8.2–7.4 ppm for aromatic protons) and IR (1650–1680 cm1^{-1} for amide C=O) is critical .

Q. How can the structural and physicochemical properties of this compound be reliably characterized?

  • Methodological Answer :
  • Spectroscopy : 1H^1 \text{H}, 13C NMR^{13}\text{C NMR}, and IR confirm the amide bond and nitro group positioning. Mass spectrometry (ESI-MS) validates molecular weight (194.19 g/mol).
  • Thermal Analysis : Differential scanning calorimetry (DSC) reveals a melting point of 353.4°C, while TGA assesses thermal stability .
  • Solubility : Solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water (3.59E-05 mmHg vapor pressure at 25°C) guide formulation studies .

Q. What are the key challenges in handling and storing this compound?

  • Methodological Answer : The compound is stable under ambient conditions but sensitive to prolonged light exposure. Storage in amber glass vials at 2–8°C with desiccants (silica gel) prevents hydrolysis of the amide bond. Handling in inert atmospheres (N2_2) minimizes oxidative degradation of the nitro group .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence the reactivity of this compound in nucleophilic substitution or reduction reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position. Reduction with Sn/HCl or catalytic hydrogenation (Pd/C, H2_2) converts the nitro group to an amine, yielding N-(2-methyl-3-aminophenyl)acetamide. Reaction monitoring via TLC and in situ IR (loss of NO2_2 stretch at 1520 cm1^{-1}) is essential .

Q. What strategies can resolve discrepancies in biological activity data for this compound derivatives?

  • Methodological Answer : Contradictory bioactivity results (e.g., enzyme inhibition vs. inactivity) may arise from impurities or stereochemical variations. Rigorous HPLC purity checks (>98%) and enantiomeric resolution (chiral columns) are recommended. Comparative SAR studies with analogs (e.g., halogen-substituted derivatives) clarify pharmacophore contributions .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes (e.g., cytochrome P450). Parameters include ligand protonation states (pH 7.4) and force fields (CHARMM36). Validation via in vitro assays (IC50_{50} measurements) bridges computational and experimental data .

Q. What experimental designs are optimal for studying the photodegradation pathways of this compound?

  • Methodological Answer : UV-Vis irradiation (254–365 nm) in aqueous/organic media identifies degradation products. LC-MS/MS tracks intermediates (e.g., nitroso or hydroxylamine derivatives). Quantum yield calculations and radical trapping (TEMPO) elucidate mechanistic pathways (direct photolysis vs. ROS-mediated) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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